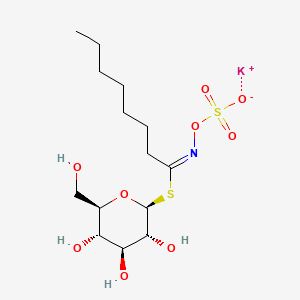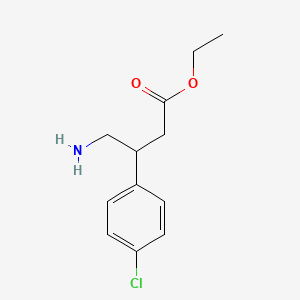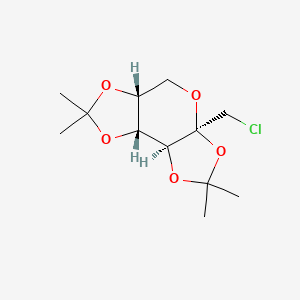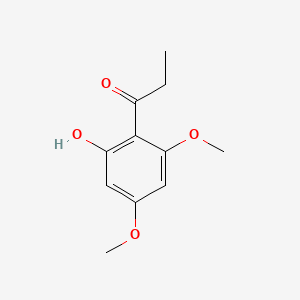
n-Heptyl beta-Glucosinolate Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Heptyl beta-Glucosinolate Potassium Salt is a sulfur-rich, anionic secondary metabolite found primarily within the plant order Brassicales . This compound is a member of the glucosinolate family, which are known for their role in plant defense mechanisms and potential health benefits . Glucosinolates are β-thioglucoside-N-hydroxysulfates, and they are known for their diverse biological activities .
Preparation Methods
The synthesis of n-Heptyl beta-Glucosinolate Potassium Salt involves several steps. The primary synthetic route includes the extraction of glucosinolates from plant sources, followed by chemical modification to introduce the heptyl group . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities .
Chemical Reactions Analysis
n-Heptyl beta-Glucosinolate Potassium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
n-Heptyl beta-Glucosinolate Potassium Salt has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . In biology, it is studied for its role in plant defense mechanisms and its potential as a natural pesticide . In medicine, the compound is investigated for its potential anticancer properties and its ability to modulate enzyme activity . In industry, it is used in the development of new materials and as a chemical intermediate in various processes .
Mechanism of Action
The mechanism of action of n-Heptyl beta-Glucosinolate Potassium Salt involves its hydrolysis by the enzyme myrosinase, which releases bioactive compounds such as isothiocyanates . These bioactive compounds interact with various molecular targets and pathways, including the modulation of enzyme activity and the induction of apoptosis in cancer cells . The compound’s effects are mediated through its interaction with cellular proteins and its ability to generate reactive oxygen species .
Comparison with Similar Compounds
n-Heptyl beta-Glucosinolate Potassium Salt is unique among glucosinolates due to its specific heptyl group, which imparts distinct chemical and biological properties . Similar compounds include other glucosinolates such as sinigrin, glucoraphanin, and gluconasturtiin . These compounds share a common glucosinolate structure but differ in their side chains, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C14H26KNO9S2 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloctylideneamino] sulfate |
InChI |
InChI=1S/C14H27NO9S2.K/c1-2-3-4-5-6-7-10(15-24-26(20,21)22)25-14-13(19)12(18)11(17)9(8-16)23-14;/h9,11-14,16-19H,2-8H2,1H3,(H,20,21,22);/q;+1/p-1/b15-10+;/t9-,11-,12+,13-,14+;/m1./s1 |
InChI Key |
MEWZPXKNHMVCLZ-XLUSCXMISA-M |
Isomeric SMILES |
CCCCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Canonical SMILES |
CCCCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)

![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)
![Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one](/img/structure/B13426026.png)



![5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13426038.png)


